L-Alanine, 3-[(R)-butylsulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, 3-[®-butylsulfinyl]- is a chiral amino acid derivative with a unique structural feature where a butylsulfinyl group is attached to the alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[®-butylsulfinyl]- typically involves the introduction of the butylsulfinyl group to the alanine molecule. One common method is the reaction of L-Alanine with butylsulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of L-Alanine, 3-[®-butylsulfinyl]- may involve more scalable methods such as enzymatic synthesis or microbial fermentation. These methods can offer higher yields and better stereoselectivity compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, 3-[®-butylsulfinyl]- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: L-Alanine, 3-[®-butylsulfonyl]-.
Reduction: L-Alanine, 3-[®-butylthio]-.
Substitution: Various N-substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Alanine, 3-[®-butylsulfinyl]- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of L-Alanine, 3-[®-butylsulfinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The butylsulfinyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interaction with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine: A simple amino acid without the butylsulfinyl group.
L-Alanine, 3-[®-butylthio]-: A reduced form of L-Alanine, 3-[®-butylsulfinyl]-.
L-Alanine, 3-[®-butylsulfonyl]-: An oxidized form of L-Alanine, 3-[®-butylsulfinyl]-.
Uniqueness
L-Alanine, 3-[®-butylsulfinyl]- is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H15NO3S |
---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(R)-butylsulfinyl]propanoic acid |
InChI |
InChI=1S/C7H15NO3S/c1-2-3-4-12(11)5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-,12+/m0/s1 |
InChI-Schlüssel |
CBFHOPPJBYHALQ-PWCHPLFNSA-N |
Isomerische SMILES |
CCCC[S@@](=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCS(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.